ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methoxy-1H-indole-2-carboxylate is a complex organic compound characterized by its unique structure, which includes an indole core, a methoxy group, and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methoxy-1H-indole-2-carboxylate typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the efficiency of the synthesis process. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methoxy-1H-indole-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methoxy group and the phthalimide moiety .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
Ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methoxy-1H-indole-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. In medicine, it is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties . In industry, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical reactivity and biological activity. For example, the methoxy group in this compound may enhance its ability to interact with certain biological targets compared to its analogs .
List of Similar Compounds
Properties
Molecular Formula |
C23H22N2O5 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H22N2O5/c1-3-30-23(28)20-15(18-13-14(29-2)10-11-19(18)24-20)9-6-12-25-21(26)16-7-4-5-8-17(16)22(25)27/h4-5,7-8,10-11,13,24H,3,6,9,12H2,1-2H3 |
InChI Key |
ZWMKKNPFGJMJBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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